4-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of nitrogen in the pyrazole, pyrimidine, piperazine, and pyridine rings contributes to the compound’s reactivity . The trifluoromethyl group attached to the pyridine ring is a strong electron-withdrawing group, which would also affect the compound’s chemical behavior .Chemical Reactions Analysis
Without specific context or conditions, it’s challenging to predict the exact chemical reactions this compound would undergo. Its reactivity would be influenced by factors such as the presence of the electron-withdrawing trifluoromethyl group and the various nitrogen-containing rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the trifluoromethyl group is known to increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Antibacterial Activity
Pyrazolines, including our compound of interest, have demonstrated antibacterial properties. Researchers have reported their effectiveness against various bacterial strains, making them potential candidates for novel antibiotics .
Antifungal Potential
In addition to antibacterial effects, pyrazolines exhibit antifungal activity. These compounds could be explored further as antifungal agents, contributing to the fight against fungal infections .
Antiparasitic Applications
Pyrazolines have been investigated for their antiparasitic properties. Researchers have explored their efficacy against parasites, including protozoans and helminths. This suggests a potential role in combating parasitic diseases .
Anti-Inflammatory Properties
Studies have hinted at the anti-inflammatory potential of pyrazolines. Their ability to modulate inflammatory pathways could be valuable in treating inflammatory conditions .
Antioxidant Effects
Oxidative stress plays a role in various diseases. Pyrazolines, including our compound, have shown antioxidant activity. By scavenging free radicals, they may protect cells from oxidative damage .
Neurotoxicity and Acetylcholinesterase Inhibition
Our compound was recently investigated for its neurotoxic effects. Researchers studied its impact on acetylcholinesterase (AchE) activity in fish alevins. AchE inhibition can lead to behavioral changes and impaired movement. Understanding these effects is crucial for assessing safety and potential therapeutic applications .
Future Directions
properties
IUPAC Name |
4-pyrazol-1-yl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7/c18-17(19,20)13-2-3-14(21-11-13)25-6-8-26(9-7-25)15-10-16(23-12-22-15)27-5-1-4-24-27/h1-5,10-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXDGMZIZIVLEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine |
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